Cas no 1807145-21-6 (3-Cyano-2,5-dimethylbenzoic acid)

3-Cyano-2,5-dimethylbenzoic acid 化学的及び物理的性質
名前と識別子
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- 3-Cyano-2,5-dimethylbenzoic acid
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- インチ: 1S/C10H9NO2/c1-6-3-8(5-11)7(2)9(4-6)10(12)13/h3-4H,1-2H3,(H,12,13)
- InChIKey: GGWVAHDMSRDSMI-UHFFFAOYSA-N
- SMILES: OC(C1C=C(C)C=C(C#N)C=1C)=O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 1
- 複雑さ: 253
- トポロジー分子極性表面積: 61.1
- XLogP3: 1.9
3-Cyano-2,5-dimethylbenzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A010014819-250mg |
3-Cyano-2,5-dimethylbenzoic acid |
1807145-21-6 | 97% | 250mg |
484.80 USD | 2021-07-05 | |
Alichem | A010014819-1g |
3-Cyano-2,5-dimethylbenzoic acid |
1807145-21-6 | 97% | 1g |
1,490.00 USD | 2021-07-05 | |
Alichem | A010014819-500mg |
3-Cyano-2,5-dimethylbenzoic acid |
1807145-21-6 | 97% | 500mg |
782.40 USD | 2021-07-05 |
3-Cyano-2,5-dimethylbenzoic acid 関連文献
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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7. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
3-Cyano-2,5-dimethylbenzoic acidに関する追加情報
Introduction to 3-Cyano-2,5-dimethylbenzoic acid (CAS No. 1807145-21-6)
3-Cyano-2,5-dimethylbenzoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1807145-21-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of benzoic acid derivatives, characterized by its cyano and methyl substituents at specific positions on the benzene ring. The unique structural configuration of 3-Cyano-2,5-dimethylbenzoic acid imparts distinct chemical properties that make it a valuable intermediate in synthetic chemistry and a potential candidate for various applications in medicinal chemistry.
The molecular structure of 3-Cyano-2,5-dimethylbenzoic acid consists of a benzene core substituted with a cyano group at the third position and two methyl groups at the second and fifth positions. This arrangement contributes to its reactivity and functionality, making it a versatile building block for more complex molecules. The cyano group (-CN) is known for its ability to participate in various chemical reactions, including nucleophilic addition and condensation reactions, while the methyl groups enhance the lipophilicity of the compound, influencing its solubility and bioavailability.
In recent years, there has been growing interest in 3-Cyano-2,5-dimethylbenzoic acid due to its potential applications in drug development. Researchers have been exploring its role as a precursor in synthesizing novel heterocyclic compounds, which are often investigated for their pharmacological properties. The presence of both electron-withdrawing (cyano) and electron-donating (methyl) groups on the benzene ring allows for fine-tuning of electronic properties, making this compound suitable for designing molecules with specific interactions with biological targets.
One of the most compelling aspects of 3-Cyano-2,5-dimethylbenzoic acid is its utility in the synthesis of active pharmaceutical ingredients (APIs). The cyano group can be further functionalized into amides, carboxylates, or other derivatives that are commonly found in therapeutic agents. For instance, studies have demonstrated its use in constructing nonsteroidal anti-inflammatory drug (NSAID) analogs and kinase inhibitors. These applications highlight the compound's importance as a synthetic intermediate in medicinal chemistry.
Recent advancements in computational chemistry have also enhanced our understanding of 3-Cyano-2,5-dimethylbenzoic acid's reactivity and potential uses. Molecular modeling studies have predicted new synthetic pathways and optimized reaction conditions for its transformation into more complex structures. These computational insights have accelerated the discovery process by allowing researchers to screen large libraries of compounds virtuality before conducting experimental synthesis.
The pharmaceutical industry has been particularly interested in exploring 3-Cyano-2,5-dimethylbenzoic acid as a scaffold for developing new treatments against various diseases. Its structural features make it a promising candidate for creating molecules that can modulate biological pathways involved in inflammation, cancer, and neurodegenerative disorders. Several preclinical studies have investigated derivatives of this compound for their potential therapeutic effects, demonstrating its versatility and promise in drug discovery.
In addition to its pharmaceutical applications, 3-Cyano-2,5-dimethylbenzoic acid has shown potential in materials science. Its ability to form stable complexes with metals and other organic molecules makes it useful as a ligand or chelating agent in catalytic systems. Researchers have explored its use in designing metal-organic frameworks (MOFs) and coordination polymers, which have applications ranging from gas storage to separation technologies.
The synthesis of 3-Cyano-2,5-dimethylbenzoic acid itself is an intriguing aspect of organic chemistry. Traditional methods involve multi-step reactions starting from commercially available benzoic acid derivatives. However, recent innovations have focused on more efficient and sustainable synthetic routes. For example, catalytic hydrogenation and microwave-assisted synthesis have been employed to streamline the production process while minimizing waste generation.
The environmental impact of producing 3-Cyano-2,5-dimethylbenzoic acid has also been a point of focus. Green chemistry principles have guided researchers toward developing processes that are energy-efficient and use environmentally benign solvents. These efforts align with global initiatives to reduce the ecological footprint of chemical manufacturing while maintaining high yields and purity standards.
As research continues to evolve, the applications of 3-Cyano-2,5-dimethylbenzoic acid are expected to expand further. Emerging fields such as biotechnology and nanotechnology may uncover new uses for this compound that are yet to be fully explored. The ongoing investigation into its properties and potential applications underscores its significance as a versatile chemical entity in modern science.
In conclusion,3-Cyano-2,5-dimethylbenzoic acid (CAS No. 1807145-21-6) represents a fascinating compound with broad utility across multiple scientific disciplines. Its unique structural features make it indispensable in pharmaceutical synthesis,and its adaptability allows for innovative applications in materials science and beyond. As research progresses,the full potential of this molecule is likely to be realized,leading to further advancements that benefit society.
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